molecular formula C21H18N2O3S2 B3016349 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 921798-07-4

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B3016349
CAS No.: 921798-07-4
M. Wt: 410.51
InChI Key: HUIUHEZJIRGXAH-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound designed for research purposes, integrating benzofuran and thiazole pharmacophores known for diverse biological activities. The core structure of this compound is of significant research interest. Heterocycles containing both thiazole and benzofuran moieties are recognized as important scaffolds in medicinal chemistry due to their wide range of potential biological activities . Benzofuran derivatives are accredited with various biodynamic and therapeutic qualities, including antibacterial, antitumor, antioxidant, and anti-inflammatory properties . Similarly, the thiazole ring system is a crucial component in many natural products and exhibits anticancer, antifungal, and anti-inflammatory properties . The design of this specific compound leverages the potential synergistic effects of these two privileged structures, making it a valuable candidate for investigating new therapeutic agents. The primary research applications for this compound are anticipated to be in the fields of antimicrobial and anticancer drug discovery. Compounds with this hybrid structure are a focus of continued interest in scientific research for these applications . Furthermore, the presence of the acetamide group adds polarity and potential for hydrogen bonding, which can influence the compound's solubility and reactivity in biological systems. Researchers can utilize this compound as a chemical tool to explore enzyme functions and cellular pathways or as a lead structure for further derivatization in structure-activity relationship (SAR) studies. Please Note: This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-2-25-17-10-6-7-14-11-18(26-20(14)17)16-12-28-21(22-16)23-19(24)13-27-15-8-4-3-5-9-15/h3-12H,2,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIUHEZJIRGXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting appropriate thioamide and α-haloketone derivatives.

    Coupling Reactions: The benzofuran and thiazole rings are then coupled using suitable reagents and conditions to form the desired compound.

    Final Functionalization: Introduction of the ethoxy group and phenylthioacetamide moiety through nucleophilic substitution or other relevant reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare the target compound with structurally related derivatives in terms of synthetic efficiency , physicochemical properties , and biological activities , based on data from diverse sources.

Thiazolidinone Derivatives with Acetamide Moieties

describes five thiazolidinone-acetamide hybrids (compounds 9–13) with variations in substituents (e.g., 4-chlorophenyl, indole, nitro-furyl). Key comparisons:

Property Target Compound* Compound 9 Compound 12
Core Structure Benzofuran-thiazole Thiazolidinone-thioxoacetamide Thiazolidinone-thioxoacetamide
Key Substituents 7-ethoxybenzofuran, phenylthio 4-chlorobenzylidene 5-nitro-furyl, 4-fluorophenyl
Yield Not reported 90% 53%
Melting Point (°C) Not reported 186–187 155–156
  • Synthetic Efficiency: The target compound’s benzofuran-thiazole scaffold likely requires multi-step synthesis, similar to the thiazolidinone derivatives (65–90% yields) .
  • Physicochemical Trends : Electron-withdrawing groups (e.g., nitro in compound 12) reduce melting points compared to electron-donating substituents (e.g., methoxy in compound 9), suggesting the target’s ethoxy group may enhance thermal stability .

Benzothiazole Hybrids as VEGFR-2 Inhibitors

and highlight benzothiazole-acetamide derivatives (e.g., 4a–4d , 6d ) with antiangiogenic properties via VEGFR-2 inhibition. Compound 6d (N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) showed potent activity (IC₅₀ = 0.89 µM against VEGFR-2) .

Property Target Compound Compound 6d Compound 4c
Core Structure Benzofuran-thiazole Benzothiazole-thiadiazole Benzothiazole-thiazolidinone
Bioactivity Not reported VEGFR-2 IC₅₀ = 0.89 µM Anti-proliferative (EC₅₀ = 2.1 µM)
Molecular Weight ~450 (estimated) 458.37 519.53
  • Structural Insights : The nitro group in 6d and bromine in 4c enhance electrostatic interactions with VEGFR-2’s active site . The target compound’s ethoxybenzofuran may mimic these effects through hydrophobic interactions.
  • Activity Gaps : While benzothiazole derivatives are well-characterized, the target compound’s benzofuran-thiazole core lacks direct biological validation.

Triazole-Thiazole Acetamides

, and 11 describe triazole-linked thiazole acetamides (e.g., 9a–9e, 11d) with antiproliferative and enzyme inhibitory activities. Compound 11d (N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) showed a molecular ion peak at m/z 458.5 (MH⁺) .

Property Target Compound Compound 11d Compound 2b
Core Structure Benzofuran-thiazole Triazole-thiazole Triazole-sulfonamide
Key Functional Groups Phenylthio, ethoxy Quinoxaline, fluorophenyl Methyltriazole, sulfonamide
Bioactivity Not reported Antiproliferative MMP-9 inhibition (IC₅₀ = 4.1 µM)
  • Spectral Comparison : The target compound’s phenylthio group would produce distinct ¹H-NMR signals (δ ~7.3–7.5 ppm for aromatic protons) compared to triazole derivatives (δ ~8.0–8.5 ppm for triazole protons) .
  • Activity Potential: Triazole derivatives’ enzyme inhibition (e.g., MMP-9) suggests the target’s phenylthio group could modulate similar pathways .

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Thiazole and Benzofuran Rings : These moieties are known for their diverse biological activities.
  • Phenylthio Group : This group may enhance the lipophilicity and bioavailability of the compound.

Molecular Formula : C₁₈H₁₈N₂O₂S
Molecular Weight : 318.42 g/mol

1. Antioxidant Activity

Research indicates that compounds with thiazole and benzofuran scaffolds exhibit significant antioxidant properties. A study demonstrated that derivatives of benzofuran could scavenge free radicals effectively, suggesting that this compound may possess similar capabilities .

3. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can lead to depigmentation effects. Compounds similar to this compound have shown potent tyrosinase inhibitory activity. For instance, related thiazole derivatives demonstrated IC₅₀ values in the low micromolar range . The presence of hydroxyl groups in the structure significantly enhances inhibition potency.

CompoundIC₅₀ (μM)Mechanism of Action
Compound A14.33 ± 1.63Competitive inhibition
Compound B0.51 ± 0.00Non-competitive inhibition
This compoundTBDTBD

4. Cytotoxicity Studies

Cytotoxicity assays using B16F10 melanoma cells have shown that compounds with similar structures can affect cell viability at varying concentrations. For example, compounds exhibiting strong tyrosinase inhibition were evaluated for their cytotoxic effects, revealing that lower concentrations (1–5 μM) did not adversely affect cell viability over 48 hours .

Structure-Activity Relationship (SAR)

The SAR of thiazole and benzofuran derivatives indicates that substituents on the aromatic rings significantly influence biological activity. Hydroxyl groups tend to increase tyrosinase inhibition, while methoxy groups may reduce it . The positioning of these substituents is crucial for optimizing the compound's efficacy.

Case Studies

  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of similar compounds. These studies often reveal the potential for therapeutic applications in dermatological conditions related to hyperpigmentation.
  • Clinical Trials : While specific trials on this compound are not available, related compounds have undergone evaluation for their safety and efficacy in treating skin disorders.

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